Enhanced Lipophilicity (logP) of N-(2-Methoxyethyl)prop-2-ynamide Compared to Unsubstituted Propiolamide
N-(2-Methoxyethyl)prop-2-ynamide exhibits a predicted logP value that is significantly higher than that of the parent compound, propiolamide. This quantifiable difference in lipophilicity can directly impact solubility in organic media and is a crucial consideration for designing compounds with improved membrane permeability in medicinal chemistry .
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 0.22 (or 0.836) |
| Comparator Or Baseline | Propiolamide (CAS 7341-96-0): LogP -0.5084 |
| Quantified Difference | Increase of ~0.73 to 1.34 logP units |
| Conditions | Predicted values from XLogP3 algorithm |
Why This Matters
This quantified increase in lipophilicity is a key differentiator for researchers selecting an alkyne building block for applications in non-polar environments or when designing compounds intended for cellular uptake.
